Schisantherin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

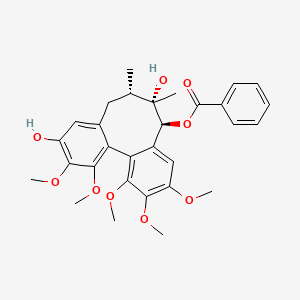

Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. This compound is part of a group of bioactive chemical compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin E typically involves the extraction from the fruit of Schisandra sphenanthera. The process includes:

Extraction: Using solvents such as ethanol or methanol to extract the lignans from the dried fruit.

Purification: Employing techniques like column chromatography to isolate this compound from other lignans and impurities.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Schisantherin E undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used to reduce this compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups present in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with altered pharmacological properties.

Aplicaciones Científicas De Investigación

Chemistry: Used as a reference compound in the study of lignans and their chemical properties.

Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.

Medicine: Explored for its hepatoprotective effects, making it a candidate for liver disease treatments.

Industry: Utilized in the development of dietary supplements and herbal medicines.

Mecanismo De Acción

Schisantherin E exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Antioxidant Action: Enhances the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage.

Hepatoprotective Action: Modulates liver enzymes and reduces liver inflammation, protecting against liver damage.

Comparación Con Compuestos Similares

- Schisantherin A

- Schisantherin B

- Schisantherin C

- Schisantherin D

- Deoxyschisandrin

Comparison: Schisantherin E is unique among its analogs due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Schisantherin A and B also exhibit anti-inflammatory properties, this compound has shown a higher potency in certain biological assays .

Propiedades

IUPAC Name |

[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXDFTKQSCEJGE-DSASHONVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Schisantherin E unique in terms of its interaction with Cytochrome P450 enzymes?

A: this compound demonstrates a remarkable selectivity for Cytochrome P450 3A5 (CYP3A5) compared to the closely related CYP3A4 isoform. [, ] While both enzymes share 84% sequence identity, this compound exhibits a significantly higher catalytic efficiency with CYP3A5. [] This selectivity makes it a valuable probe for studying CYP3A5 activity. []

Q2: How does this compound interact with CYP3A5 at a molecular level?

A: Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have shed light on the interaction between this compound and CYP3A4/CYP3A5. [] Key findings reveal:

- Hydrogen bonding: Glutamic acid at position 374 (Glu374) in CYP3A5 forms a direct hydrogen bond with this compound. In contrast, Serine 119 (Ser119) mediates this interaction in CYP3A4. []

- Water-mediated interactions: A water molecule situated between the B-C loop and the I helix of the enzymes participates in distinct hydrogen-bonding networks with this compound, further influencing the binding differences between CYP3A4 and CYP3A5. []

- Hydrophobic interactions: Residue variations between CYP3A4 (Phe108, Leu210) and CYP3A5 (Leu108, Phe210) lead to conformational changes in the Phe-cluster residues, notably Phe213 and Phe215. These changes strengthen hydrophobic interactions with this compound in CYP3A5. []

Q3: What is the significance of the structural differences between this compound and other Schisandra lignans like Schisantherin A, B, C, and D?

A: While Schisantherin A, B, C, and D have shown efficacy in lowering serum glutamic-pyruvic transaminase (GPT) levels in hepatitis models, this compound, alongside Deoxyschisandrin, did not exhibit this activity. [, ] This suggests that structural variations within this family of lignans significantly impact their biological activities and target interactions. Further research is needed to fully elucidate the structure-activity relationships governing these compounds.

Q4: How is this compound metabolized?

A: CYP3A5 specifically catalyzes the 2-O-demethylation of this compound, resulting in a major metabolite: 2-O-demethylated this compound. [] This metabolic reaction highlights the selective interaction between this compound and CYP3A5.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2480135.png)

![4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2480137.png)

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2480140.png)

![4-[1H-1,2,3-Benzotriazol-1-yl(tert-butyldimethylsilyl)methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B2480151.png)